5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene
Overview
Description
5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a compound that belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring. The presence of methoxymethyl, phenyl, and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions and one-pot procedures, which enhance efficiency and selectivity. For instance, iodine-promoted heterocyclization and the use of trithiocarbonate anions (CS3^2-) generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) are notable methods .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Brominated or sulfonated thiophene derivatives.
Scientific Research Applications
5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The methoxymethyl and phenyl groups contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)thiophene
- 3-Phenylthiophene
- 5-Methoxymethylthiophene
Uniqueness
5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene is unique due to the combination of its substituents, which impart distinct chemical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxymethyl and phenyl groups contribute to its reactivity and potential biological activity .
Properties
IUPAC Name |
5-(methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3OS/c1-17-8-10-7-11(9-5-3-2-4-6-9)12(18-10)13(14,15)16/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAVECXLTZKNGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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